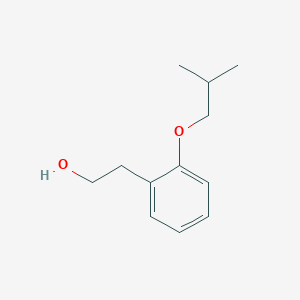

2-(2-Isobutoxyphenyl)ethanol

Description

Contextualization in Organic Chemistry and Related Fields

From a structural standpoint, 2-(2-Isobutoxyphenyl)ethanol is a derivative of 2-phenylethanol (B73330), a well-known fragrance component and synthetic intermediate. libretexts.orggoogle.com The presence of the isobutoxy group on the phenyl ring classifies it as a substituted aromatic ether. Ether linkages are generally stable and are a common feature in many organic molecules. msu.eduweebly.com The ethanol (B145695) substituent provides a hydroxyl (-OH) group, which is a highly versatile functional group in organic synthesis, capable of undergoing a wide range of chemical transformations. msu.edupdx.edu

The combination of a hydrophilic hydroxyl group and a more lipophilic isobutoxyphenyl group gives the molecule amphiphilic properties, which could be of interest in material science and formulation chemistry.

Rationale for Academic Investigation of the Chemical Compound

The academic investigation of a compound like this compound is often driven by several key factors. The primary rationale stems from its potential as a building block in the synthesis of more complex molecules. The hydroxyl group can be readily converted into other functional groups or used as a point of attachment for extending the carbon skeleton.

Furthermore, the isobutoxyphenyl moiety might influence the biological activity of the molecule. The introduction of an ether linkage at the ortho position of the phenyl ring can affect the compound's conformation and its ability to interact with biological targets. For instance, related structures containing isobutoxyphenyl groups are found in pharmacologically active molecules, such as febuxostat, a drug used to treat gout. bldpharm.commasterorganicchemistry.com

Scope and Objectives of Research on this compound

Research on this compound would likely encompass a few fundamental areas. A primary objective would be the development of an efficient and scalable synthesis method. This could involve the etherification of 2-(2-hydroxyphenyl)ethanol or the reduction of a corresponding carboxylic acid or ester derivative.

A thorough characterization of the compound's physical and chemical properties would be another key objective. This includes determining its melting and boiling points, solubility in various solvents, and its full spectroscopic profile. Spectroscopic analysis is crucial for confirming the structure of the synthesized compound.

Finally, exploratory research into the reactivity of this compound would be a logical next step. This could involve reactions of the hydroxyl group, such as esterification or oxidation, as well as electrophilic substitution on the aromatic ring to create a wider range of derivatives for further study.

Interactive Data Tables

Below are tables summarizing the known and predicted properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1378825-15-0 | rsc.org |

| Molecular Formula | C12H18O2 | rsc.org |

| Molecular Weight | 194.27 g/mol | rsc.org |

| Appearance | Not specified | |

| Boiling Point | Predicted to be high due to the molecular weight and hydrogen bonding capability of the alcohol. | |

| Solubility | Expected to be soluble in common organic solvents. Limited solubility in water is predicted. |

Note: Some physical properties are not yet experimentally determined and are based on predictions from its chemical structure.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic protons (4H) in the range of 6.8-7.3 ppm. - Methylene (B1212753) protons adjacent to the oxygen of the isobutoxy group (~3.8 ppm). - Methylene protons of the ethanol group (~2.8 and ~3.7 ppm). - Methine proton of the isobutyl group (~2.0 ppm). - Methyl protons of the isobutyl group (~1.0 ppm). - A broad singlet for the hydroxyl proton, the chemical shift of which would be concentration-dependent. |

| ¹³C NMR | - Aromatic carbons in the range of 110-160 ppm. - Carbons of the ethanol and isobutoxy groups in the range of 20-80 ppm. |

| IR Spectroscopy | - A broad absorption band around 3300-3400 cm⁻¹ due to the O-H stretch of the alcohol. - C-H stretching absorptions for aromatic and aliphatic protons around 2850-3100 cm⁻¹. - C-O stretching absorptions for the ether and alcohol around 1000-1250 cm⁻¹. - C=C stretching absorptions for the aromatic ring around 1450-1600 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak at m/z = 194. - Fragmentation patterns corresponding to the loss of water (m/z = 176) and cleavage of the ethanol and isobutoxy side chains. |

Note: The predicted spectroscopic data is based on the analysis of the compound's functional groups and comparison with similar known structures.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-methylpropoxy)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-10(2)9-14-12-6-4-3-5-11(12)7-8-13/h3-6,10,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSZJBBZQGKMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 2 Isobutoxyphenyl Ethanol and Its Derivatives

Established Synthetic Routes and Precursor Utilization

The synthesis of 2-(2-isobutoxyphenyl)ethanol can be approached by combining established reactions for forming its core components: the isobutoxy ether group and the 2-phenylethanol (B73330) structure.

Hydration Reactions in Alcohol Synthesis

The formation of the 2-phenylethanol moiety is commonly achieved through the hydration of a styrene (B11656) precursor. The acid-catalyzed hydration of alkenes, such as styrene or its derivatives, is a foundational method for producing alcohols. byjus.com This reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. For instance, the acid-catalyzed hydration of styrene yields 1-phenylethanol. byjus.comcloudfront.net To obtain the primary alcohol, 2-phenylethanol, an anti-Markovnikov addition of water is required.

Alternative strategies that yield terminal alcohols include the hydroboration-oxidation of styrenes, which effectively achieves anti-Markovnikov hydration. byjus.com Another approach involves the epoxidation of the styrene derivative followed by regioselective ring-opening and reduction. researchgate.net More recent developments include base-catalyzed methods that facilitate the anti-Markovnikov hydration of a wide array of styrene derivatives, providing a direct route to terminal alcohols. rsc.org Enzymatic hydration using fatty acid hydratases also represents a modern, highly selective method for converting styrenes to chiral alcohols. chalmers.se

Comparison of Hydration Methods for Styrene Derivatives

| Method | Typical Reagents | Regioselectivity | Key Characteristics |

|---|---|---|---|

| Acid-Catalyzed Hydration | H3O+ (e.g., dilute H2SO4) | Markovnikov | Forms secondary alcohols (1-phenylethanols). byjus.comcloudfront.net |

| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Anti-Markovnikov | A classic two-step method to produce primary alcohols. byjus.com |

| Epoxidation followed by Reduction | 1. Peroxy acid; 2. H2, Catalyst (e.g., Pd) | Anti-Markovnikov | Versatile route via an epoxide intermediate. researchgate.netgoogle.com |

| Base-Catalyzed Hydration | Catalytic organic superbase or inorganic base with crown ether | Anti-Markovnikov | A modern protocol that complements other routes. rsc.org |

| Enzymatic Hydration | Fatty acid hydratase (FAH) | Highly Enantioselective | Green chemistry approach using only water and the alkene. chalmers.se |

Alkylation Strategies for Isobutoxyphenyl Moieties

The creation of the isobutoxyphenyl ether linkage is typically achieved through the O-alkylation of a corresponding phenol (B47542). The Williamson ether synthesis is a widely used method, involving the reaction of a phenoxide ion with an alkyl halide, such as isobutyl bromide. alfa-chemistry.com The phenoxide is generated by treating the phenol with a suitable base. pharmaxchange.info

A critical consideration in the alkylation of phenolates is the competition between O-alkylation (ether formation) and C-alkylation (attachment of the alkyl group to the aromatic ring). pharmaxchange.info The regioselectivity of this reaction is heavily influenced by the reaction conditions. Generally, O-alkylation is favored under conditions that promote an SN2 reaction mechanism. pharmaxchange.info Another important industrial method is the direct alkylation of phenol with olefins like isobutene, catalyzed by an acid. researchgate.netresearchgate.net This reaction can be catalyzed by sulfuric acid or solid acid catalysts. researchgate.netwhiterose.ac.uk

Conditions Favoring O-Alkylation of Phenols

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Polar Aprotic (e.g., DMF, Acetone) | Solvates the cation but not the phenoxide anion, leaving the oxygen nucleophilic and accessible for attack on the alkyl halide. pharmaxchange.info |

| Base | Weak bases (e.g., K2CO3) | Sufficient to deprotonate the phenol without promoting side reactions. |

| Leaving Group | Good SN2 leaving groups (e.g., Br-, I-, Tosylates) | Facilitates the nucleophilic substitution reaction. alfa-chemistry.com |

| Catalysis | Phase Transfer Catalysis | Useful when the phenoxide salt and alkyl halide have low mutual solubility, facilitating the transport of the phenoxide anion to the organic phase. researchgate.net |

Multi-Step Synthesis Approaches for Related Compounds

Synthesizing this compound requires a multi-step pathway that combines the formation of both the ether and the alcohol functionalities. Several logical sequences can be devised based on the synthesis of related structures. nih.govprepchem.com

One plausible route begins with a precursor containing a phenol and an ethanol (B145695) side chain, such as 2-(2-hydroxyphenyl)ethanol. The phenolic hydroxyl group could then be selectively alkylated using isobutyl bromide in the presence of a base like potassium carbonate and a polar aprotic solvent.

Alternatively, the synthesis could start with the formation of the ether. For example, 2-bromophenol (B46759) could be alkylated with isobutyl bromide to form 1-bromo-2-isobutoxybenzene. This intermediate could then be subjected to a Heck reaction or other cross-coupling methods to introduce a vinyl group, yielding 2-isobutoxystyrene. Subsequent anti-Markovnikov hydration of this styrene derivative would produce the target compound, this compound.

Another established pathway for creating 2-phenylethanol structures is through the catalytic hydrogenation of styrene oxide. google.com This suggests a synthetic sequence where 2-isobutoxybenzaldehyde (B1334439) is converted to 2-isobutoxystyrene, which is then epoxidized and subsequently hydrogenated to yield this compound. google.commdpi.com

Advanced Synthetic Techniques and Reaction Condition Optimization

Optimizing the synthesis of this compound involves employing advanced catalytic systems and carefully controlling reaction conditions to enhance yield, selectivity, and sustainability.

Catalytic Reaction Systems in Related Syntheses

Modern catalysis offers significant improvements over classical stoichiometric methods. In the context of synthesizing phenylethanol derivatives, various catalytic systems have been developed.

Alkylation Catalysts : For the alkylation of phenols, solid acid catalysts such as cation exchange resins (e.g., Amberlyst 15) and zeolites (e.g., H-BEA) are used to promote the reaction with olefins like isobutene. researchgate.netpnnl.gov These catalysts offer advantages in terms of reusability and reduced corrosive waste. Aluminum phenoxide catalysts are also effective for the selective ortho-alkylation of phenols. whiterose.ac.ukgoogle.com

Hydrogenation Catalysts : The conversion of a styrene oxide intermediate to a 2-phenylethanol derivative is typically achieved through catalytic hydrogenation. Supported platinum group metals, such as palladium on carbon, are highly efficient for this transformation. researchgate.net Raney nickel is another commonly used catalyst, though it may require higher pressures. mdpi.com A patented process highlights the use of supported platinum group metal catalysts in the presence of a base promoter to achieve high conversion and selectivity (>99%) in the hydrogenation of styrene oxide to 2-phenylethanol. google.com

Biocatalysis : Enzymatic cascades have been developed for the green synthesis of 2-phenylethanol from renewable feedstocks like L-phenylalanine, demonstrating the potential of biocatalysis in producing such aromatic alcohols. researchgate.netresearchgate.netnih.gov

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. yale.eduunsw.edu.au These principles focus on designing chemical products and processes that minimize the use and generation of hazardous substances. acs.org

Key green chemistry principles applicable to the synthesis of aromatic alcohols like this compound include:

Prevention of Waste : It is preferable to prevent the formation of waste rather than treating it after it has been created. This involves designing synthetic pathways with high selectivity and yield. yale.edu

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like additions and rearrangements that incorporate all reactant atoms into the product are favored over substitutions and eliminations that generate byproducts.

Use of Safer Solvents and Auxiliaries : The use of hazardous solvents and separation agents should be minimized or replaced with safer alternatives. yale.edu For instance, replacing chlorinated solvents with greener alternatives like ethanol, water, or supercritical fluids can significantly reduce environmental impact.

Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.org The use of catalysts can facilitate reactions under milder conditions, thereby reducing energy consumption. unsw.edu.au

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused. yale.edu Biocatalytic processes, using enzymes, can offer high selectivity under mild conditions, representing a green alternative to traditional chemical synthesis. greenchemistry-toolkit.org

Use of Renewable Feedstocks : Whenever feasible, raw materials should be derived from renewable resources rather than depleting fossil fuels. acs.org Research into producing aromatic platform chemicals from biomass waste is an active area that aligns with this principle. greenchemistry-toolkit.org

Yield Optimization and Purity Control in Synthetic Processes

Optimizing the yield and ensuring high purity are critical aspects of the synthetic processes for this compound. These objectives are achieved through careful control of reaction parameters and the implementation of effective purification and analytical methods.

Yield Optimization: Maximizing the yield of the desired product involves manipulating various factors that influence the reaction's kinetics and equilibrium.

Reaction Conditions: Temperature, pressure, and reaction time are fundamental parameters that must be optimized. For instance, in esterification reactions, which are typically reversible, increasing the concentration of one reactant (like the alcohol) can shift the equilibrium towards the product side, thereby increasing the yield. chemistrysteps.com

Catalyst Selection: The choice of catalyst is crucial. For instance, in Friedel-Crafts type reactions that could be used to synthesize precursors, the Lewis acid catalyst and its concentration can dramatically affect reaction rate and selectivity. lkouniv.ac.in

Removal of Byproducts: In equilibrium-limited reactions such as esterification, the continuous removal of a byproduct like water can drive the reaction to completion, significantly improving the yield. flexiprep.com Techniques like azeotropic distillation are often employed for this purpose. byjus.com

Purity Control: Achieving high purity requires the removal of unreacted starting materials, catalysts, solvents, and any side products formed during the reaction.

Purification Techniques: Common methods for purifying products like this compound and its derivatives include:

Chromatography: Column chromatography is a versatile technique for separating the target compound from impurities based on differential adsorption.

Distillation: For liquid products, distillation (often under vacuum for high-boiling point compounds) is effective for separating components with different boiling points.

Crystallization: If the product is a solid, recrystallization from a suitable solvent can yield highly pure crystalline material.

Analytical Monitoring: Real-time analysis during the synthesis can help monitor the reaction's progress and the formation of impurities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for characterizing the final product and confirming its purity. study.com

Table 1: Factors Influencing Yield and Purity

| Parameter | Objective | Methods for Optimization and Control |

|---|---|---|

| Reactant Concentration | Yield Optimization | Using an excess of one reactant to shift equilibrium (Le Châtelier's Principle). |

| Temperature | Yield & Purity Optimization | Controlling temperature to balance reaction rate against the formation of side products. |

| Catalyst | Yield Optimization | Selecting a highly active and selective catalyst; optimizing catalyst loading. |

| Byproduct Removal | Yield Optimization | Implementing techniques like distillation or using molecular sieves to remove water in condensation reactions. |

| Purification Method | Purity Control | Employing chromatography, distillation, or crystallization post-reaction. |

| Process Monitoring | Purity Control | Using analytical techniques (e.g., GC, HPLC) to monitor reaction progress and detect impurities. |

Chemical Reactivity and Transformation Mechanisms

Esterification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. researchgate.net A common and direct method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemistrysteps.comvedantu.com

The reaction is a reversible, equilibrium-driven process. flexiprep.com To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of the alcohol or by removing the water formed during the reaction. byjus.com

General Reaction: R-COOH (Carboxylic Acid) + this compound ⇌ R-COO-CH₂CH₂(C₆H₄OiBu) (Ester) + H₂O

The mechanism for Fischer esterification proceeds through several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. flexiprep.commasterorganicchemistry.com

Nucleophilic Attack: The alcohol (this compound) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). flexiprep.commasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. flexiprep.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

Esters of this compound are significant as they can possess different aromatic and flavor profiles, making them valuable in the fragrance and food industries. inchem.org For example, the esterification with acetic acid would yield 2-(2-isobutoxyphenyl)ethyl acetate. researchgate.net

Etherification Reactions

Etherification of the hydroxyl group in this compound provides a route to synthesize various ether derivatives. The Williamson ether synthesis is a widely used and versatile method for this transformation. wikipedia.orgbyjus.com This reaction involves a two-step process:

Formation of an Alkoxide: The alcohol is first treated with a strong base, such as sodium hydride (NaH) or sodium metal, to deprotonate the hydroxyl group and form a highly nucleophilic alkoxide ion. chemistrytalk.orglibretexts.org

Nucleophilic Substitution: The resulting alkoxide then reacts with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) via a bimolecular nucleophilic substitution (Sₙ2) mechanism to form the ether. wikipedia.orgorganicchemistrytutor.com

General Reaction:

this compound + NaH → 2-(2-Isobutoxyphenyl)ethoxide Na⁺ + H₂

2-(2-Isobutoxyphenyl)ethoxide Na⁺ + R-X (Alkyl Halide) → 2-(2-Isobutoxyphenyl)ethyl R ether + NaX

Mechanism: The Williamson ether synthesis proceeds via an Sₙ2 pathway. wikipedia.org The alkoxide ion acts as the nucleophile and performs a backside attack on the carbon atom bearing the halide (the electrophile). chemistrytalk.org This concerted mechanism, where the new C-O bond forms at the same time as the C-X bond breaks, results in an inversion of stereochemistry if the carbon is chiral. byjus.com For the reaction to be efficient, the alkyl halide should be primary or methyl to minimize competing elimination (E2) reactions, which are favored with secondary and tertiary halides due to steric hindrance. organicchemistrytutor.com

This method allows for the synthesis of a wide variety of both symmetrical and asymmetrical ethers. organic-chemistry.org

Electrophilic and Nucleophilic Substitution Pathways on Related Arenes

The aromatic ring of this compound is subject to substitution reactions, with the existing substituents directing the position of incoming groups.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is electron-rich and readily undergoes electrophilic aromatic substitution. quora.com The isobutoxy (-OiBu) and the 2-hydroxyethyl (-CH₂CH₂OH) groups attached to the ring influence the rate and regioselectivity of these reactions.

Directing Effects: The isobutoxy group is a strong activating group and an ortho, para-director. The oxygen atom adjacent to the ring has lone pairs of electrons that can be donated into the aromatic system through resonance. This donation stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the attack at the ortho and para positions more effectively than at the meta position. lkouniv.ac.in The 2-hydroxyethyl group is a weak activating group and is also an ortho, para-director. Therefore, electrophilic substitution on the 2-isobutoxyphenyl ring will predominantly occur at the positions ortho and para to the strongly activating isobutoxy group. libretexts.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on an electron-rich ring like that in this compound is generally difficult. quora.com This type of reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring to decrease the electron density and stabilize the negatively charged Meisenheimer complex intermediate. uomustansiriyah.edu.iqlibretexts.org Since the isobutoxy group is electron-donating, it deactivates the ring towards nucleophilic attack. Therefore, nucleophilic aromatic substitution on the arene ring of this compound would only occur under very harsh conditions, such as high temperature and pressure. uomustansiriyah.edu.iq

Mechanistic Investigations of Related Transformations

Detailed mechanistic studies of related transformations provide insight into the reactivity of this compound.

Mechanism of Electrophilic Aromatic Substitution: The generally accepted mechanism for EAS involves a two-step process: nih.gov

Formation of a Sigma Complex (Arenium Ion): The electrophile (E⁺) attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. lkouniv.ac.in

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile. This step is fast and restores the aromaticity of the ring, yielding the substituted product. lkouniv.ac.in

For an alkoxy-substituted benzene like the arene in this article, the resonance stabilization of the arenium ion is key to its regioselectivity. When the electrophile attacks at the ortho or para position, an additional resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the alkoxy group, providing significant stabilization. This extra stabilization is not possible for meta attack, explaining the strong ortho, para-directing effect. youtube.com

Mechanism of Nucleophilic Aromatic Substitution (SₙAr): While unlikely for this compound itself, the mechanism for related arenes bearing electron-withdrawing groups is well-established. It is a two-step addition-elimination process:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by any electron-withdrawing groups at the ortho and para positions. libretexts.org

Elimination of Leaving Group: The intermediate complex collapses, expelling the leaving group (typically a halide) and reforming the aromatic ring.

The presence of strong electron-withdrawing groups is crucial as they are necessary to stabilize the negative charge of the Meisenheimer intermediate, which is the rate-determining step. uomustansiriyah.edu.iq

Advanced Spectroscopic and Analytical Characterization of 2 2 Isobutoxyphenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy of 2-(2-isobutoxyphenyl)ethanol, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each set of non-equivalent protons. The chemical shifts (δ), reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS), indicate the electronic environment of the protons.

The ¹H NMR spectrum of a related compound, (Z)-1-(2-isobutoxyphenyl)-2-phenyldiazene oxide, shows characteristic signals for the isobutoxy group. rsc.org These include a doublet for the six methyl protons (CH₃) around 0.93 ppm, a multiplet for the methine proton (CH) between 2.02 and 2.07 ppm, and a doublet for the methylene (B1212753) protons (OCH₂) at approximately 3.81 ppm. rsc.org The aromatic protons appear in the downfield region, typically between 6.96 and 8.05 ppm. rsc.org For this compound itself, one would also expect to see signals corresponding to the ethanolic protons: a triplet for the methylene group adjacent to the aromatic ring and a triplet for the methylene group bearing the hydroxyl group, with the hydroxyl proton appearing as a broad singlet. The exact chemical shifts can be influenced by solvent and concentration. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Isobutyl -CH₃ | ~0.9-1.0 | Doublet | ~6-7 |

| Isobutyl -CH | ~2.0-2.1 | Multiplet | |

| Ar-O-CH₂- | ~3.8 | Doublet | ~6-7 |

| Ar-CH₂- | ~2.9 | Triplet | ~6-7 |

| -CH₂-OH | ~3.9 | Triplet | ~6-7 |

| -OH | Variable (broad) | Singlet | |

| Aromatic Protons | ~6.8-7.3 | Multiplet |

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak. chemguide.co.uk The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it easier to distinguish individual carbon signals. pressbooks.pub

For this compound, distinct peaks are expected for each carbon atom. Based on data for similar structures, the isobutoxy group carbons would appear in the upfield region. rsc.org The methyl carbons (CH₃) would be around 19.5 ppm, the methine carbon (CH) at approximately 28.6 ppm, and the methylene carbon (OCH₂) at about 75.8 ppm. rsc.org The carbons of the ethanol (B145695) side chain would also have characteristic shifts. The aromatic carbons would resonate in the downfield region, typically between 114 and 152 ppm, with the carbon attached to the oxygen appearing at the higher end of this range. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isobutyl -CH₃ | ~19-20 |

| Isobutyl -CH | ~28-29 |

| -CH₂-OH | ~61-63 |

| Ar-CH₂- | ~35-37 |

| Ar-O-CH₂- | ~75-76 |

| Aromatic C-H | ~114-130 |

| Aromatic C-O | ~151-152 |

| Aromatic C-C₂H₄OH | ~125-132 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. rsc.org

Upon ionization, typically by electron impact (EI), the this compound molecule will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. Alcohols often exhibit a weak or absent molecular ion peak. libretexts.orglibretexts.org

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for alcohols include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orglibretexts.org For ethers, cleavage of the C-O bond is a characteristic fragmentation. The fragmentation pattern for this compound would likely show peaks corresponding to the loss of the isobutoxy group, the ethanol group, and other smaller fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule. rsc.org This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. rsc.org For this compound (C₁₂H₁₈O₂), HRMS would confirm the exact mass, providing strong evidence for its elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. libretexts.org

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. libretexts.orgdocbrown.info

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the stretching vibrations of C-H bonds in the alkyl and aromatic parts of the molecule. cbijournal.com

C-O Stretch: Strong absorptions in the 1260-1050 cm⁻¹ region due to the C-O stretching vibrations of the alcohol and the ether linkages. libretexts.orgcbijournal.com

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring. cbijournal.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Alkyl C-H | C-H Stretch | 2960 - 2850 | Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Ether (Ar-O-C) | C-O Stretch | ~1250 | Strong |

| Alcohol (C-OH) | C-O Stretch | ~1050 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Profiling

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. msu.edu This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

The aromatic ring in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol, would be expected to show absorption bands in the ultraviolet region. researchgate.net These absorptions correspond to π → π* transitions within the benzene (B151609) ring. The position and intensity of these bands can be influenced by the substituents on the ring. The isobutoxy and ethanol groups, being auxochromes, can cause a slight shift in the absorption maxima compared to unsubstituted benzene.

Solvent Effects on UV-Vis Spectra

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule is influenced by its chemical environment, particularly the solvent in which it is dissolved. slideshare.net For an aromatic compound like this compound, which contains a substituted benzene ring, the electronic transitions responsible for UV absorption are primarily π → π* and n → π* transitions. The polarity of the solvent can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima (λmax).

In general, increasing the polarity of the solvent often causes a hypsochromic (blue) shift in n→π* transitions, meaning the absorption maximum moves to a shorter wavelength. nih.gov This occurs because polar solvents can stabilize the non-bonding orbitals (n), which are typically higher in energy, thus increasing the energy gap for the transition. nih.gov Conversely, π→π* transitions frequently exhibit a bathochromic (red) shift to longer wavelengths in polar solvents, as the more polar excited state (π*) is stabilized more than the ground state (π). nih.govbiointerfaceresearch.com

The structure of this compound features a phenyl ring and two oxygen atoms with lone pairs of electrons, making it susceptible to these solvent effects. The hydroxyl group can also participate in hydrogen bonding with protic solvents like ethanol or water, which can further influence the UV-Vis spectrum. up.ac.za While specific experimental data on the solvatochromic behavior of this compound is not widely published, the principles of solvent effects on similar substituted benzenes suggest that its UV-Vis spectrum would show notable shifts when measured in solvents of varying polarities, such as hexane (B92381) (non-polar), acetonitrile (B52724) (polar aprotic), and ethanol (polar protic). cdnsciencepub.combeilstein-journals.orgijiset.com

Table 1: Expected Solvent Effects on Electronic Transitions of this compound

| Transition Type | Expected Shift with Increasing Solvent Polarity | Rationale |

|---|---|---|

| π → π * | Bathochromic (Red Shift) | Stabilization of the more polar π* excited state. |

| n → π * | Hypsochromic (Blue Shift) | Stabilization of the non-bonding ground state orbitals. |

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for determining the purity of chemical compounds and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose due to its high resolution and sensitivity.

A reversed-phase HPLC (RP-HPLC) method is well-suited for the analysis of moderately polar compounds like this compound. In this technique, a non-polar stationary phase is used with a polar mobile phase. The purity of this compound and the profile of its related substances can be effectively determined using a C18 column, which is packed with silica (B1680970) particles that have been chemically modified with C18 alkyl chains.

The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. rjptonline.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with a range of polarities. rjptonline.org Detection is commonly performed using a UV detector set at a wavelength where the aromatic ring of the analyte absorbs strongly, for instance, around 254 nm or 270 nm.

Table 2: Representative HPLC Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Elution Mode | Gradient |

A stability-indicating analytical method is a validated quantitative procedure that can accurately and specifically measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients. globalresearchonline.net The development of such a method for this compound is crucial for assessing its chemical stability under various environmental conditions.

The process involves subjecting the compound to forced degradation or stress testing under a variety of conditions as mandated by regulatory guidelines. asiapharmaceutics.info These conditions typically include:

Acidic Hydrolysis: Treatment with an acid (e.g., HCl).

Alkaline Hydrolysis: Treatment with a base (e.g., NaOH).

Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂).

Thermal Stress: Heating the solid or a solution of the compound.

Photolytic Stress: Exposing the compound to UV or visible light.

Following exposure to these stress conditions, the resulting mixtures are analyzed by HPLC. The primary goal is to develop a chromatographic system that can achieve baseline separation between the intact parent compound and all the degradation products formed. researchgate.netjfda-online.com This demonstrates the method's specificity and ensures that any decrease in the parent compound's concentration due to degradation is accurately measured. globalresearchonline.net The peak purity of the parent compound can be assessed using a photodiode array (PDA) detector to confirm that the peak is spectrally homogeneous and free from co-eluting impurities. jfda-online.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which define the crystal lattice.

As of this writing, specific X-ray crystallographic data for this compound has not been published in available literature. However, to illustrate the type of data obtained from such an analysis, the crystal structure of a related, more complex molecule containing an isobutoxyphenyl group, Febuxostat ethanol monosolvate (C₁₆H₁₆N₂O₃S·C₂H₆O), can be examined. researchgate.netscilit.com In this solvated crystal, the Febuxostat molecule and an ethanol molecule are linked through intermolecular hydrogen bonds. researchgate.netiucr.org The carboxyl group of the Febuxostat molecule and the hydroxyl group of the ethanol act as hydrogen-bond donors, creating a helical chain structure. researchgate.netiucr.org

The crystallographic data provides fundamental information about the unit cell, which is the basic repeating unit of the crystal.

Table 3: Illustrative Crystal Data for the Related Compound Febuxostat Ethanol Monosolvate researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₆N₂O₃S·C₂H₆O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.2348 (8) |

| b (Å) | 6.5491 (5) |

| c (Å) | 13.5684 (10) |

| α (°) | 90 |

| β (°) | 108.773 (3) |

| γ (°) | 90 |

| Volume (ų) | 942.34 (12) |

| Z (molecules/unit cell) | 2 |

Disclaimer: The data in Table 3 pertains to Febuxostat ethanol monosolvate and is presented for illustrative purposes only, as no crystallographic data for this compound is currently available.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ethanol |

| Febuxostat |

| Febuxostat ethanol monosolvate |

| Formic Acid |

| Hexane |

| Hydrogen Peroxide (H₂O₂) |

| Hydrochloric Acid (HCl) |

| Methanol |

| Phosphoric Acid |

| Sodium Hydroxide (NaOH) |

Computational Chemistry and Theoretical Modeling of 2 2 Isobutoxyphenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometry, stability, and reactivity of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to map the electronic distribution and energy of the system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and other properties of organic compounds. For 2-(2-isobutoxyphenyl)ethanol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms (i.e., its ground-state geometry).

The optimization process involves finding the coordinates on the potential energy surface where the forces on each atom are minimized. From this optimized geometry, a wealth of information can be derived. For instance, vibrational frequency analysis can be performed to confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated.

Below is an illustrative table of selected optimized geometric parameters for this compound that would be obtained from a typical DFT calculation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(ar)-O(ether) | 1.37 Å |

| Bond Length | O(ether)-C(isobutyl) | 1.43 Å |

| Bond Length | C(ar)-C(ethyl) | 1.51 Å |

| Bond Length | C(ethyl)-C(OH) | 1.53 Å |

| Bond Length | C(OH)-O(hydroxyl) | 1.43 Å |

| Bond Angle | C(ar)-O(ether)-C(isobutyl) | 118.5° |

| Bond Angle | C(ar)-C(ethyl)-C(OH) | 112.0° |

| Dihedral Angle | C(ar)-C(ar)-O(ether)-C(isobutyl) | 15.0° |

Note: This data is illustrative and represents typical values that would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Note: This data is illustrative. The actual values would be determined through quantum chemical calculations.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the electronic properties of this compound. These descriptors provide a quantitative basis for predicting its chemical behavior.

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Global Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap.

Global Softness (S): The reciprocal of global hardness (S = 1/η). It indicates a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts a maximum number of electrons from the environment. It is calculated as ω = χ² / (2η).

These calculated indices would offer a comprehensive profile of the reactivity of this compound.

Table 3: Hypothetical Electronic Properties of this compound

| Property | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.50 |

| Electron Affinity (A) | -ELUMO | 0.85 |

| Electronegativity (χ) | (I+A)/2 | 3.675 |

| Global Hardness (η) | (I-A)/2 | 2.825 |

| Global Softness (S) | 1/η | 0.354 |

| Electrophilicity Index (ω) | χ²/(2η) | 2.387 |

Note: This data is illustrative and derived from the hypothetical HOMO/LUMO energies in Table 2.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov this compound possesses significant conformational flexibility due to the rotatable single bonds in its isobutoxy and ethanol (B145695) side chains.

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. nih.gov A simulation would typically place the this compound molecule in a box of solvent molecules (e.g., water or ethanol) to mimic solution-phase conditions. arxiv.org Over the course of the simulation (nanoseconds to microseconds), the trajectory of each atom is tracked.

Analysis of these trajectories allows for a thorough conformational analysis. mdpi.com By plotting the potential energy as a function of key dihedral angles, a conformational energy map can be generated. This map reveals the most stable, low-energy conformations of the molecule and the energy barriers between them. Understanding the preferred shapes of this compound is crucial, as its conformation can dictate how it interacts with other molecules.

Prediction of Intermolecular Interactions and Binding Modes

Computational methods are instrumental in predicting how a molecule like this compound will interact with its environment. The presence of a hydroxyl group and an ether oxygen makes it capable of acting as both a hydrogen bond donor and acceptor.

By analyzing the optimized geometry and the results from MD simulations, specific intermolecular interactions can be identified and characterized. nih.gov For example, simulations in water or ethanol would show the formation of hydrogen bonds between the solvent and the hydroxyl and ether groups of this compound. nih.gov If this molecule were to be studied as a ligand for a protein, molecular docking simulations—a method that predicts the preferred orientation of one molecule when bound to another—would be used. These simulations would identify the most likely binding pose within a receptor's active site and quantify the binding affinity, highlighting key interactions such as hydrogen bonds and van der Waals forces that stabilize the complex.

Advanced Computational Techniques (e.g., Nonadiabatic Coupling Calculations)

For studying processes that involve electronic excited states, such as photochemical reactions or fluorescence, more advanced computational techniques are necessary. Nonadiabatic coupling calculations are used to investigate transitions between different electronic potential energy surfaces. These calculations are computationally intensive but are essential for understanding the mechanisms of processes where the Born-Oppenheimer approximation (which assumes that nuclear and electronic motion are independent) breaks down. While the application to a relatively simple molecule like this compound might be specialized, these methods would be the tool of choice to explore its photophysical properties and excited-state dynamics.

Potential Applications and Future Research Directions

Role as a Chemical Intermediate or Building Block in Organic Synthesis

The primary role of 2-(2-Isobutoxyphenyl)ethanol in the chemical landscape is that of a synthetic intermediate or building block. Its bifunctional nature—possessing both a nucleophilic alcohol group and an aromatic ring that can be modified—allows it to be a precursor for more complex molecular architectures.

The hydroxyl group (-OH) can undergo a range of classic alcohol reactions. These include:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde, 2-(2-isobutoxyphenyl)acetaldehyde, or further to the carboxylic acid, 2-(2-isobutoxyphenyl)acetic acid.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields various esters. These reactions are fundamental in creating derivatives with different physical and chemical properties.

Etherification: The alcohol can also be used to form other ethers, though the existing isobutoxy group influences the reaction conditions and outcomes.

The aromatic ring, activated by the electron-donating isobutoxy group, is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the benzene (B151609) ring.

Commercially, this compound is available as a building block for use in research and development. crysdotllc.comfluorochem.co.ukbldpharm.com It serves as a key starting material in the synthesis of more elaborate compounds, particularly those containing a thiazole (B1198619) ring. For instance, it is a precursor in multi-step syntheses to produce compounds like Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate and Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate. chemicalbook.comchemicalbook.com These thiazole derivatives are notable as they are structurally related to intermediates used in the synthesis of pharmacologically active molecules. The synthesis of these complex targets highlights the utility of the this compound scaffold in constructing molecules for medicinal chemistry research. google.comresearchgate.net

Exploratory Research into Specific Chemical Applications

While this compound is established as a valuable synthetic intermediate, research into its direct applications as a final product is less documented. Its structural relatives, however, offer insights into potential areas of exploration.

Many aryl alkyl alcohols and their simple esters are utilized as fragrance ingredients in perfumes and consumer products due to their characteristic scents. nih.govnih.gov For example, 2-phenylethanol (B73330) has a pleasant rose-like odor and is widely used in the cosmetics industry. researchgate.net Although this compound is not prominently listed among common fragrance components, its structural similarity suggests that it or its esters could possess unique olfactory properties worthy of investigation for perfumery. scjohnson.com

Furthermore, research into related phenylethanol derivatives has revealed links between their chemical structure and biological activity, such as bacteriostatic properties that correlate with the molecule's ability to interact with and disrupt microbial cell membranes. fluorochem.co.uk Exploratory studies could therefore investigate whether this compound exhibits similar antimicrobial or other bioactive properties. However, current literature predominantly focuses on using this compound to build more complex molecules rather than for its intrinsic functions.

Advanced Methodologies for Process Development and Scale-Up

The industrial availability of this compound necessitates efficient and scalable synthetic processes. While specific proprietary methods for its large-scale production are not publicly detailed, a plausible and scalable synthetic route can be proposed based on fundamental organic chemistry principles and analogous transformations.

A logical approach involves a two-step process starting from 2-hydroxyphenylacetic acid:

Reduction: The carboxylic acid group of 2-hydroxyphenylacetic acid is reduced to a primary alcohol to form 2-(2-hydroxyphenyl)ethanol. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Williamson Ether Synthesis: The resulting phenolic hydroxyl group is then alkylated with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base (e.g., potassium carbonate, sodium hydride) to form the isobutoxy ether, yielding the final product, this compound.

The table below outlines this proposed synthetic pathway.

Table 1: Proposed Synthetic Pathway for this compound

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Reduction of Carboxylic Acid | Starting Material: 2-Hydroxyphenylacetic acidReagent: Lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., THF), followed by aqueous workup. | To convert the carboxylic acid functional group into a primary alcohol, forming the 2-(2-hydroxyphenyl)ethanol intermediate. |

| 2 | Williamson Ether Synthesis | Starting Material: 2-(2-Hydroxyphenyl)ethanolReagents: Isobutyl bromide, Potassium Carbonate (K₂CO₃)Solvent: Acetone or DMF | To form the ether linkage by alkylating the phenolic hydroxyl group with an isobutyl group, yielding the final product. |

Process Development and Scale-Up Considerations:

Optimization: For large-scale production, each step would require optimization. This includes screening for the most cost-effective reducing agent and catalyst, as well as optimizing temperature, pressure, and reaction times to maximize yield and minimize byproduct formation. nih.gov For the etherification step, the choice of base, solvent, and temperature is critical to ensure efficient reaction and prevent side reactions.

Purification: After synthesis, the crude product must be purified. Standard techniques applicable to alcohols, such as distillation (potentially under reduced pressure to avoid decomposition), can be employed to separate the product from unreacted starting materials and byproducts. nih.gov For high-purity requirements, column chromatography on silica (B1680970) gel is a viable, albeit less scalable, option.

Scale-Up Technologies: Transitioning from laboratory to industrial scale requires robust process control. This involves using jacketed reactors for precise temperature management, implementing automated systems for reagent addition and monitoring, and selecting appropriate purification technologies like fractional distillation columns. chemicalbook.com The use of molecular sieves or membrane-based systems could also be explored for final dehydration and purification, similar to processes used for industrial ethanol (B145695). chemicalbook.com

Interdisciplinary Research Opportunities in Chemical Sciences

The molecular structure of this compound positions it at the intersection of several scientific disciplines, offering numerous opportunities for collaborative research that extends beyond traditional organic synthesis.

Table 2: Interdisciplinary Research Opportunities

| Field | Research Focus | Rationale and Examples |

| Biocatalysis & Green Chemistry | Enzymatic Synthesis | Develop a biocatalytic route to produce chiral versions of this compound or its precursors. Enzymes like alcohol dehydrogenases (ADHs) and yeast fermentation systems are used to synthesize related chiral alcohols and phenylethanols with high enantioselectivity, offering a more sustainable alternative to chemical catalysts. researchgate.netresearchgate.netnih.gov |

| Materials Science | Polymer and Functional Materials Synthesis | Incorporate the 2-(2-isobutoxyphenyl) moiety into polymer backbones to create novel materials. Alkoxy-substituted aromatic compounds are used as building blocks for conjugated polymers with applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The isobutoxy group can enhance solubility and tune the electronic properties of the resulting polymer. |

| Medicinal Chemistry & Drug Discovery | Scaffold for Bioactive Molecules | Utilize this compound as a starting fragment for the synthesis of new drug candidates. Substituted 2-alkoxyphenyl structures have been identified as promising scaffolds in the development of inhibitors for viral replication, including for SARS-CoV-2, and for anticancer agents. nih.govnih.gov Its structure could be a key component in fragment-based drug design campaigns. |

| Computational Chemistry | Predictive Modeling and Mechanistic Studies | Employ computational models to predict the chemical properties, reactivity, and potential biological activity of this compound and its derivatives. Machine learning and DFT (Density Functional Theory) calculations can be used to understand reaction mechanisms, predict spectroscopic data, and guide the synthesis of new molecules with desired properties. |

These interdisciplinary avenues demonstrate that the value of this compound is not limited to its current applications but extends into the development of next-generation materials, greener chemical processes, and novel therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 2-(2-Isobutoxyphenyl)ethanol, and how do reaction conditions influence yield and purity?

The synthesis typically involves alkylation of a phenolic precursor. For example, reacting 2-hydroxyphenylethanol with isobutyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) facilitates nucleophilic substitution at the phenolic oxygen . Continuous flow chemistry can enhance yield (up to 85%) and purity (>95%) by optimizing parameters like temperature (80–100°C) and residence time (30–60 min) . Key impurities include unreacted starting materials and over-alkylated byproducts, necessitating purification via column chromatography or distillation.

Q. What analytical techniques are recommended for characterizing this compound?

- GC-MS : Quantifies purity and identifies volatile byproducts (e.g., residual isobutyl bromide) .

- NMR Spectroscopy : Confirms structure via characteristic signals (e.g., δ 1.0–1.2 ppm for isobutyl -CH₃, δ 4.0–4.2 ppm for -OCH₂-) .

- FT-IR : Detects functional groups (e.g., broad -OH stretch at 3200–3400 cm⁻¹, C-O-C at 1100–1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves and chemically resistant lab coats (tested against glycol ethers) to prevent dermal exposure .

- Ventilation : Work in a fume hood to avoid inhalation of vapors (TLV-TWA: 5 ppm suggested for analogous glycol ethers) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

It serves as a precursor for bioactive molecules. For example:

- Antimicrobial Agents : The isobutoxy group enhances lipophilicity, improving membrane penetration in Gram-positive bacteria .

- Anti-inflammatory Derivatives : Esterification with acetic anhydride yields prodrugs with modulated solubility .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

Contradictions in bioactivity (e.g., variable IC₅₀ values in cytotoxicity assays) may arise from:

- Assay Conditions : Differences in cell lines (e.g., HepG2 vs. HEK293) or serum content in media .

- Metabolic Instability : Phase I metabolism (e.g., CYP450-mediated oxidation) may deactivate compounds in vivo despite in vitro potency .

- Solution : Validate findings using orthogonal assays (e.g., SPR for target binding, microsomal stability tests) and standardized protocols .

Q. What computational methods aid in predicting the structure-activity relationship (SAR) of this compound analogs?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., COX-2 enzyme) to guide substituent optimization .

- QSAR Models : Use descriptors like logP and polar surface area to predict bioavailability .

Q. How do solvent systems influence the scalability of this compound synthesis?

- Batch vs. Flow : Batch reactions in DMF achieve ~70% yield but require post-reaction solvent recovery. Flow systems in acetonitrile improve scalability with inline purification (e.g., scavenger resins) .

- Green Chemistry : Subcritical water or ionic liquids reduce toxicity but may lower reaction rates (k by 30–50%) .

Q. What are the environmental persistence and degradation pathways of this compound?

- Biodegradation : Aerobic metabolism by soil microbes (e.g., Pseudomonas spp.) cleaves the ether bond, producing 2-phenylethanol and isobutanol (half-life: 7–14 days) .

- Photodegradation : UV exposure generates phenolic radicals, which undergo polymerization or form quinones .

- Mitigation : Advanced oxidation processes (e.g., ozonation) degrade 99% of the compound within 2 hours .

Q. How can spectral data misinterpretation be avoided during structural elucidation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.